![molecular formula C22H14ClN3S B12890230 N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine CAS No. 920519-97-7](/img/structure/B12890230.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine is a complex organic compound that features a benzothiazole moiety linked to a quinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde . This intermediate is then coupled with a quinoline derivative under specific conditions, such as the use of a base like potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzothiazole or quinoline rings.
Reduction: This can be used to reduce nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it can induce apoptosis by activating caspases and disrupting mitochondrial function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- 2,4-Disubstituted thiazoles
- Benzo[d]thiazol-2(3H)-one derivatives
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine stands out due to its unique combination of a benzothiazole and quinoline moiety, which imparts a distinct set of biological activities and chemical reactivity .
Propriétés
Numéro CAS |
920519-97-7 |
|---|---|
Formule moléculaire |
C22H14ClN3S |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C22H14ClN3S/c23-15-7-10-17-18(11-12-24-20(17)13-15)25-16-8-5-14(6-9-16)22-26-19-3-1-2-4-21(19)27-22/h1-13H,(H,24,25) |
Clé InChI |
IFTCXKUSJMWVRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12890156.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
![Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-](/img/structure/B12890173.png)
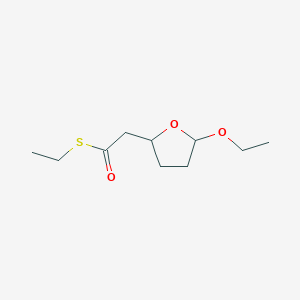
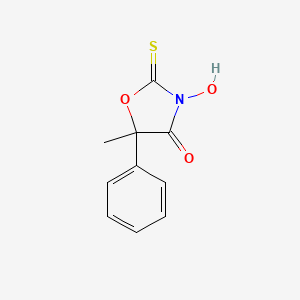
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)
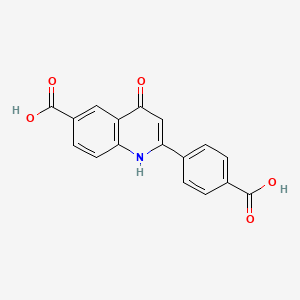
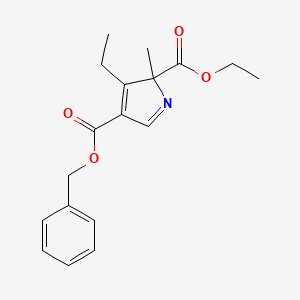
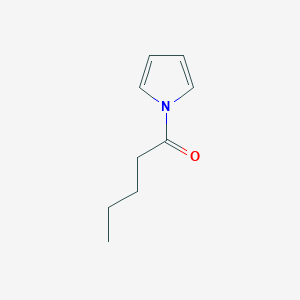
![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)
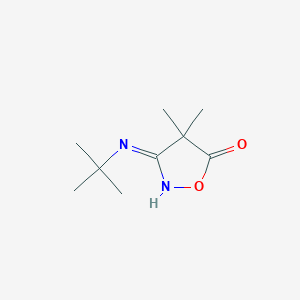

![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
